molecular formula C13H10O2 B166620 Phenyl benzoate CAS No. 93-99-2

Phenyl benzoate

Cat. No.: B166620
CAS No.: 93-99-2
M. Wt: 198.22 g/mol
InChI Key: FCJSHPDYVMKCHI-UHFFFAOYSA-N
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Description

Phenyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of phenol with benzoic acid. This compound is known for its crystalline structure and is often used in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl benzoate can be synthesized through the Schotten-Baumann reaction, where phenol reacts with benzoyl chloride in the presence of an aqueous sodium hydroxide solution . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_6\text{H}_5 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Fries Rearrangement

Phenyl benzoate undergoes Lewis acid-catalyzed Fries rearrangement to form hydroxybenzophenones :

C H OCOC H AlCl 2 HO C H CO C H ortho +4 HO C H CO C H para \text{C H OCOC H }\xrightarrow{\text{AlCl }}\text{2 HO C H CO C H ortho }+\text{4 HO C H CO C H para }

Key Features :

  • Regioselectivity : Ortho/para selectivity depends on temperature and solvent polarity :

ConditionMajor ProductSelectivity Ratio (ortho:para)
Low temperaturePara1:3
High temperatureOrtho3:1
Non-polar solventOrtho>2:1
  • Mechanism :

    • Complexation of AlCl₃ with the ester carbonyl.

    • Acylium ion formation.

    • Electrophilic aromatic substitution .

Hydrolysis

This compound undergoes hydrolysis under acidic or alkaline conditions:

  • Alkaline Hydrolysis :

    C H OCOC H LiOHC H OH C H COOLi\text{C H OCOC H LiOH}\rightarrow \text{C H OH C H COOLi}

    Kinetics : Half-life (t1/2t_{1/2}) = 11 min at 37°C .
    Mechanism : Nucleophilic acyl substitution at the carbonyl carbon .

  • Acidic Hydrolysis :
    Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Electrophilic Aromatic Bromination

This compound reacts with bromine (Br2\text{Br}_2) in an electrophilic aromatic substitution (EAS) :

C H OCOC H Br FeBr 3 Br C H OCOC H meta \text{C H OCOC H Br }\xrightarrow{\text{FeBr }}\text{3 Br C H OCOC H meta }

Regioselectivity :

  • The ester group (OCOC6H5-\text{OCOC}_6\text{H}_5) is meta-directing due to its electron-withdrawing nature .

  • Bromination occurs on the phenyl ring not directly attached to the ester group .

Scientific Research Applications

Material Science Applications

1.1 Liquid Crystals
Phenyl benzoate is widely used in the production of liquid crystal displays (LCDs). Its compatibility with other materials such as biphenyl and phenylcyclohexane enhances the performance of LCDs, particularly at low temperatures. The compound serves as a model for studying the stability of thermotropic liquid crystals, influencing their nematic-to-liquid transition temperatures .

1.2 Optical Components
Due to its optical properties, this compound is utilized in manufacturing high-quality optical components like lenses for cameras. Its ability to maintain clarity and stability under various conditions makes it a preferred choice in the optical industry .

Pharmaceutical Applications

2.1 Synthesis of Pharmaceuticals
this compound acts as a precursor in the synthesis of various pharmaceutical compounds. It has been employed in the synthesis of soluble polyimides and other bioactive molecules through intramolecular biaryl coupling reactions . Additionally, it has been investigated for its potential as a drug delivery system due to its favorable pharmacokinetic properties .

2.2 Skin Sensitization Studies
Research indicates that this compound can cause skin sensitization, which is critical for assessing its safety in cosmetic formulations. In studies using the local lymph node assay (LLNA), it was found to elicit positive responses at varying concentrations, indicating a potential risk for allergic reactions upon dermal exposure .

Cosmetic Applications

3.1 Preservative Functions
In cosmetic formulations, this compound exhibits antimicrobial properties against bacteria, yeasts, and molds, making it an effective preservative. Its inclusion helps extend the shelf life of cosmetic products while ensuring safety and efficacy .

3.2 Fragrance Component
this compound is also used as a fragrance component in personal care products. Its pleasant scent profile enhances the overall sensory experience of cosmetic applications .

Toxicological Considerations

Despite its beneficial applications, this compound poses certain health risks. Toxicological assessments have identified it as a skin sensitizer, necessitating careful evaluation when used in consumer products . The compound's metabolites, including benzoic acid and phenol, are also monitored for safety due to their potential toxicity.

Data Tables

Application AreaSpecific UseReference
Material ScienceLiquid crystal displays
Optical components (lenses)
PharmaceuticalSynthesis of bioactive compounds
Drug delivery systems
CosmeticPreservative against microbial growth
Fragrance component

Case Study 1: this compound in LCD Technology

A study published in Chemistry - An Asian Journal explored the use of this compound in enhancing the performance of LCDs at low temperatures. The research demonstrated that incorporating this compound improved the stability and response time of liquid crystals under varying environmental conditions .

Case Study 2: Safety Assessment in Cosmetics

A comprehensive assessment conducted by NICNAS evaluated the skin sensitization potential of this compound in cosmetic formulations. The study highlighted the need for stringent testing protocols to ensure consumer safety while utilizing this compound in personal care products .

Mechanism of Action

Phenyl benzoate can be compared with other esters such as ethyl benzoate and methyl benzoate:

    Ethyl Benzoate: Similar in structure but has an ethyl group instead of a phenyl group. It is used as a flavoring agent and in perfumes.

    Methyl Benzoate: Contains a methyl group and is also used in fragrances and as a solvent.

Uniqueness: this compound is unique due to its crystalline structure and its ability to undergo Fries rearrangement, which is not common in other simple esters .

Comparison with Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Benzyl benzoate

Biological Activity

Phenyl benzoate is an organic compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and research findings.

Synthesis of this compound Compounds

This compound can be synthesized through various methods, including the reaction of benzoic acid with phenol in the presence of a catalyst. Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, Zhou et al. (2021) synthesized eight this compound derivatives and evaluated their antioxidant, anti-tyrosinase, and anti-pancreatic lipase activities. The yields of these compounds ranged from 31% to 85%, with some derivatives showing significant bioactivity .

Antioxidant Activity

The antioxidant activity of this compound derivatives was assessed using half maximal inhibitory concentrations (IC50). Notably, compound 4c exhibited a strong antioxidant effect with an IC50 of approximately 13.06 µM, outperforming traditional antioxidants like Trolox .

CompoundIC50 (µM)Activity Type
4c13.06Antioxidant
5d15.76Anti-pancreatic lipase
6c18.37Anti-pancreatic lipase
6d20.77Anti-pancreatic lipase

Neuropharmacological Effects

In a separate study, para-pentyl this compound was isolated from plant extracts and demonstrated significant central nervous system (CNS) depressant effects. The compound showed favorable binding characteristics to GABA_A receptors compared to standard anxiolytics like diazepam and chlorpromazine .

Key Findings:

  • Anxiolytic Effect: The compound decreased locomotor activity, rearing frequency, and grooming in mice, indicating a sedative effect.
  • Acute Toxicity: The LD50 was calculated using Lorke’s method, revealing a moderate toxicity profile.

Antimicrobial Activity

Research by Kovalchuk et al. (2015) highlighted the antimicrobial potential of this compound derivatives against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.125 to 8 µM, with some derivatives exhibiting high efficacy against multidrug-resistant strains .

CompoundMIC (µM)Target Organism
4-Bromo-2-[4-(trifluoromethyl)]0.25-2Mycobacterium tuberculosis
Salicylanilide derivative≤0.49Methicillin-resistant Staphylococcus aureus

Structure-Activity Relationships

A study on skin sensitization highlighted the importance of molecular structure in determining the allergenic potential of phenyl benzoates. Quantitative structure-activity relationships (QSAR) indicated that molecular volume and partition coefficients were critical factors influencing biological responses .

Q & A

Basic Research Questions

Q. How can phenyl benzoate be synthesized in a laboratory setting?

this compound is typically synthesized via esterification reactions. A common method involves reacting phenol with benzoyl chloride in the presence of a base (e.g., NaOH) under controlled conditions. For example:

  • Dissolve phenol in dilute NaOH to form the phenoxide ion, which reacts with benzoyl chloride.
  • Purify the product using recrystallization or solvent extraction. Yields can vary based on reaction time, temperature, and stoichiometry. Alternative routes include transesterification or catalytic methods using acid/base catalysts .

Q. What are the key physical properties of this compound relevant to experimental handling?

Critical properties include:

  • Density : 1.1±0.1 g/cm³ (informs solvent selection for extractions).
  • Refractive Index : 1.585 (useful for purity assessment via refractometry).
  • Flash Point : 128.9±16.7°C (guides safety protocols for high-temperature reactions). These properties are essential for designing storage, purification, and reaction conditions .

Q. What purification techniques are effective for this compound post-synthesis?

  • Recrystallization : Use methanol or ethanol as solvents to remove unreacted starting materials.
  • Column Chromatography : Effective for separating this compound from polar byproducts.
  • Distillation : Suitable for large-scale purification under reduced pressure to avoid decomposition. Purity can be verified via melting point analysis or HPLC .

Advanced Research Questions

Q. How do electronic effects of substituents influence the amidation efficiency of this compound derivatives?

Substituents on the phenyl ring significantly impact reaction yields due to electronic effects. For example:

  • Electron-withdrawing groups (e.g., nitro, chloro) on this compound increase electrophilicity, enhancing amidation with aliphatic amines (e.g., 94% yield with 4-bromo this compound and benzylamine).
  • Electron-donating groups (e.g., methoxy) may reduce reactivity, as seen in lower yields (e.g., 55% with 4-methoxy benzylamine and 2-methyl this compound).
  • Steric hindrance from bulky amines (e.g., morpholine) can further reduce yields .
Substituent (this compound)Amine TypeYield (%)
4-BromoBenzylamine94
4-NitroMorpholine27
4-MethoxyPiperidine98

Q. How can researchers resolve contradictory yield data in this compound-mediated reactions?

Contradictory yields often arise from:

  • Reaction Conditions : Varying temperatures (e.g., 110°C vs. room temperature) or solvent volumes.
  • Amine Basicity : Strongly basic amines (e.g., piperidine) may deprotonate intermediates, altering reaction pathways.
  • Steric vs. Electronic Effects : For example, morpholine yields 48% with this compound but only 27% with 4-nitro this compound due to competing electronic and steric factors. To resolve discrepancies, systematically vary one parameter (e.g., temperature, solvent, or substituent) while holding others constant. Use control experiments to isolate variables .

Q. What frameworks guide the design of experiments involving this compound derivatives?

  • PICOT Framework :

  • Population : Specific this compound derivatives (e.g., 4-fluoro this compound).
  • Intervention : Reaction parameters (e.g., catalyst loading, solvent).
  • Comparison : Baseline yields vs. modified conditions.
  • Outcome : Yield optimization or mechanistic insight.
  • Time : Reaction duration (e.g., 12 hours vs. 24 hours).
    • FINER Criteria : Ensure questions are Feasible (e.g., accessible reagents), Interesting (e.g., novel substituent effects), Novel (e.g., unexplored amine combinations), Ethical (e.g., safe handling protocols), and Relevant (e.g., applications in polymer chemistry) .

Q. How can computational modeling enhance the understanding of this compound reactivity?

While direct computational data is limited in the provided evidence, hypothetical approaches include:

  • DFT Calculations : Predict electronic effects of substituents on reaction transition states.
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction media. Pair computational results with experimental validation (e.g., correlating calculated activation energies with observed yields) .

Q. Methodological Considerations

  • Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess significance of yield variations.
  • Literature Review : Prioritize peer-reviewed journals over commercial databases, avoiding unreliable sources (e.g., BenchChem) .
  • Safety Protocols : Adhere to guidelines for handling reactive esters (e.g., benzoyl chloride) and toxic byproducts .

Properties

IUPAC Name

phenyl benzoate
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InChI

InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJSHPDYVMKCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10O2
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DSSTOX Substance ID

DTXSID0048210
Record name Phenyl benzoate
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Molecular Weight

198.22 g/mol
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Physical Description

Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]
Record name Phenyl benzoate
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CAS No.

93-99-2
Record name Phenyl benzoate
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Record name Diphenylcarboxylate
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Record name PHENYL BENZOATE
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Record name Phenyl benzoate
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Synthesis routes and methods I

Procedure details

The decarbonylation reaction of phenyl phenylglyoxylate (PPG) was repeated in the manner as described in Example 79, except that neither tetraphenylphosphonium chloride nor chloroform was employed. The results are also set forth in Table 12.
Name
phenyl phenylglyoxylate
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Synthesis routes and methods II

Procedure details

The decarbonylation reaction of phenyl phenylglyoxylate (PPG) was repeated in the manner as described in Example 79, except that the organic phosphorus compound set forth in Table 12 was employed and the amount of chloroform was changed as set forth in Table 12. The results are also set forth in Table 12.
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phenyl phenylglyoxylate
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Synthesis routes and methods III

Procedure details

Phenyl Mercuric Acetate, Benzoate, Borate, Bromide or Chloride
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Phenyl benzoate was synthesized using the same method as in Example 9. Next, into an autoclave made of SUS316 having an internal volume of 100 ml were charged the synthesized phenyl benzoate 30 g (151 mmole), dimethyl carbonate 6.82 g (75.7 mmole) and titanium tetraphenoxide 0.02 g (0.045 mmole). After replacing the air with nitrogen, the autoclave was sealed and the contents were reacted for two hours at 200° C. After completing the reaction, the reaction mixture was analyzed by gas chromatography. As a result, the yield of methyl phenyl carbonate was 15%, and the yield of diphenyl carbonate was 4%. Furthermore, at the same time, methyl benzoate was produced as a by-product with a yield of 19% (the yield is given in terms of phenyl benzoate).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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